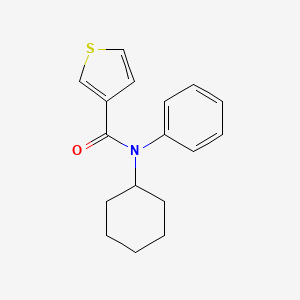

![molecular formula C17H17N5O3S B2864329 N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852167-97-6](/img/structure/B2864329.png)

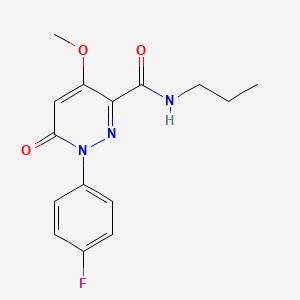

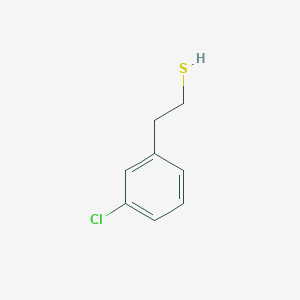

N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound . It is part of a novel series of compounds synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction takes place in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present . The compound includes a phenyl group, a thioacetamide group, and a tetrahydropyrimido group .Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, akin to the compound , have been synthesized for radiosynthesis and utilized as selective ligands for imaging with PET (Positron Emission Tomography). These compounds are designed for in vivo imaging of the translocator protein (18 kDa), indicating their application in neurological and oncological research to visualize inflammation and tumors (Dollé et al., 2008).

Antimicrobial Activity

Research on thienopyrimidine derivatives, which share a structural motif with the specified compound, has revealed antimicrobial potency against various bacterial and fungal strains. These findings suggest potential applications of such compounds in developing new antibacterial and antifungal agents (Kerru et al., 2019).

Antioxidant and Antitumor Activities

Synthesis and characterization of pyrimidin-2-ylthio-N-(4-substituted phenyl)acetamides have shown significant antioxidant activities. These compounds were evaluated using DPPH radical scavenging methods, indicating their potential therapeutic applications as antioxidants (Dhakhda et al., 2021). Additionally, certain pyrimidine derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the utility of these compounds in cancer research and potential treatment options (Al-Sanea et al., 2020).

Enzyme Inhibition for Cardiovascular Treatments

Thiouracil derivatives, related to the chemical structure , have been studied for their role as irreversible inhibitors of the myeloperoxidase enzyme. These compounds are in clinical trials for the potential treatment of cardiovascular diseases, highlighting their importance in medicinal chemistry and therapeutic applications (Dong et al., 2016).

Properties

IUPAC Name |

N-phenyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-10-18-14-13(16(24)22(3)17(25)21(14)2)15(19-10)26-9-12(23)20-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFRSBPXCLFHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)

![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)

![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)